VHL ligand 2 (hydrochloride);E3 ligase Ligand 1

Catalog No.
S13920984
CAS No.
M.F
C23H32N4O3S
M. Wt
444.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
VHL ligand 2 (hydrochloride);E3 ligase Ligand 1

Product Name

VHL ligand 2 (hydrochloride);E3 ligase Ligand 1

IUPAC Name

1-(2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-[1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide

Molecular Formula

C23H32N4O3S

Molecular Weight

444.6 g/mol

InChI

InChI=1S/C23H32N4O3S/c1-13(15-6-8-16(9-7-15)19-14(2)25-12-31-19)26-21(29)18-10-17(28)11-27(18)22(30)20(24)23(3,4)5/h6-9,12-13,17-18,20,28H,10-11,24H2,1-5H3,(H,26,29)

InChI Key

JOSFQWNOUSNZBP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)N)O

VHL ligand 2 (hydrochloride) and E3 ligase ligand 1 are small-molecule compounds designed to interact with the von Hippel-Lindau (VHL) protein, a crucial component of the ubiquitin-proteasome system. VHL functions as an E3 ubiquitin ligase, playing a significant role in the degradation of hypoxia-inducible factors, particularly hypoxia-inducible factor 1-alpha. The binding of these ligands to VHL enhances its ability to target specific substrates for ubiquitination, thereby influencing various cellular processes, including oxygen sensing and cellular response to hypoxia.

Involving VHL ligand 2 and E3 ligase ligand 1 focus on their interactions with the VHL protein. These compounds typically engage in non-covalent interactions, such as hydrogen bonding and hydrophobic interactions, with the binding sites on VHL. The binding process can be described as follows:

  • Ligand Binding: The ligand binds to the VHL protein, specifically targeting the hydroxylated proline residues on substrates like hypoxia-inducible factor 1-alpha.
  • Ubiquitination: Upon successful binding, VHL catalyzes the transfer of ubiquitin moieties from ubiquitin-conjugating enzymes (E2) to the substrate proteins.
  • Proteasomal Degradation: The polyubiquitinated proteins are recognized by the 26S proteasome for degradation.

VHL ligands exhibit significant biological activity by modulating the function of the VHL-E3 ligase complex. Their primary biological effects include:

  • Regulation of Hypoxia-Inducible Factors: By enhancing or inhibiting VHL activity, these ligands can influence the stability and degradation of hypoxia-inducible factors, which are critical for cellular adaptation to low oxygen levels.
  • Induction of Hypoxic Response: Certain ligands can mimic hypoxic conditions, leading to increased expression of genes regulated by hypoxia-inducible factors, which may have therapeutic implications for conditions like anemia and cancer.

The synthesis of VHL ligand 2 and E3 ligase ligand 1 typically involves several key steps:

  • Starting Materials: The synthesis often begins with readily available amino acids or derivatives, such as N-Boc-L-4-hydroxyproline.
  • C–H Arylation: A common method includes palladium-catalyzed C–H arylation to introduce aryl groups onto a core structure.
  • Amide Coupling: Following arylation, amide coupling reactions are conducted to form the final ligand structure.
  • Purification: The synthesized compounds are purified using chromatography techniques to obtain high-purity products suitable for biological testing.

For example, a unified five-step strategy has been developed that allows for the preparation of these ligands in multigram quantities with reasonable yields .

VHL ligands have diverse applications in research and potential therapeutic areas:

  • Cancer Therapy: By modulating the degradation of hypoxia-inducible factors, these ligands may serve as therapeutic agents in cancers that exploit hypoxic environments for growth.
  • Research Tools: They are used as chemical probes to study the VHL pathway and its implications in various biological processes.
  • Protein Degradation Technologies: These compounds are integral to developing proteolysis-targeting chimeras (PROTACs), which harness the ubiquitin-proteasome system for targeted protein degradation.

Interaction studies reveal that VHL ligands bind selectively to hydroxylated proline residues within target proteins. Techniques such as fluorescence polarization assays and co-crystallization studies have been employed to elucidate binding affinities and interaction dynamics. For instance, studies have shown that specific modifications on ligands can enhance their binding efficacy and selectivity towards VHL .

Several compounds share structural similarities with VHL ligand 2 and E3 ligase ligand 1. Here is a comparison highlighting their uniqueness:

Compound NameStructureBinding AffinityUnique Features
VH032Hydroxyproline derivativeHighKnown for its ability to activate hypoxic responses
VH298Hydroxyproline derivativeHigher than VH032More potent in inducing HIF stabilization
CM11Bivalent dimerizerModerateInduces self-degradation of VHL through dimerization
Me-VH032Methylated variant of VH032Higher than VH032Improved affinity due to methyl substitution

VHL ligand 2 and E3 ligase ligand 1 stand out due to their specific design targeting VHL's interaction with hypoxia-inducible factors, making them valuable tools in both therapeutic and research contexts.

XLogP3

2.5

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

444.21951207 g/mol

Monoisotopic Mass

444.21951207 g/mol

Heavy Atom Count

31

Dates

Modify: 2024-08-10

Explore Compound Types